
1H-Pyrrole-2-carboxylic acid, 5-(4-fluorophenyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2-carboxylic acid, 5-(4-fluorophenyl)-, ethyl ester is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyrrole ring substituted with a 4-fluorophenyl group and an ethyl ester group, making it a valuable scaffold for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxylic acid, 5-(4-fluorophenyl)-, ethyl ester typically involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrole-2-carboxylic acid, 5-(4-fluorophenyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated pyrroles, nitro-pyrroles.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2-carboxylic acid, 5-(4-fluorophenyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 5-(4-fluorophenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. Additionally, the fluorophenyl group can enhance the compound’s binding affinity and selectivity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl pyrrole-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
1H-Pyrrole-2-carboxylic acid: Lacks the 4-fluorophenyl group and the ester group.
5-Phenyl-1H-pyrrole-2-carboxylic acid: Similar structure but without the fluorine atom.
Uniqueness
1H-Pyrrole-2-carboxylic acid, 5-(4-fluorophenyl)-, ethyl ester is unique due to the presence of the 4-fluorophenyl group, which can enhance its biological activity and selectivity. The ethyl ester group also provides additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives with potentially improved properties.
Eigenschaften
CAS-Nummer |
143446-15-5 |
|---|---|
Molekularformel |
C13H12FNO2 |
Molekulargewicht |
233.24 g/mol |
IUPAC-Name |
ethyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H12FNO2/c1-2-17-13(16)12-8-7-11(15-12)9-3-5-10(14)6-4-9/h3-8,15H,2H2,1H3 |
InChI-Schlüssel |
QPIFYSSDEJCSIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(N1)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


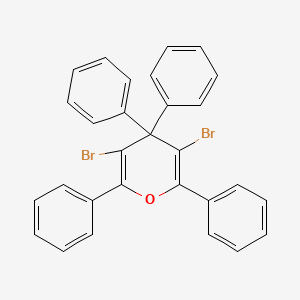
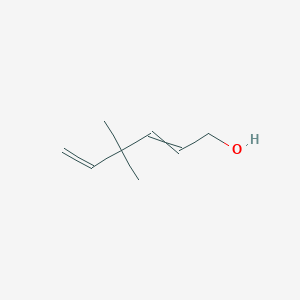
![3-(5-{[(Pyridin-3-yl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550199.png)
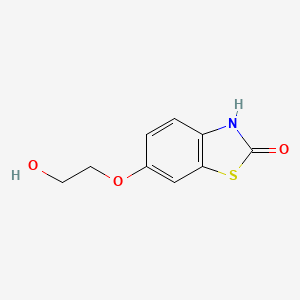
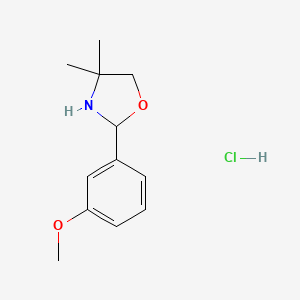
![D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-3-nitro-](/img/structure/B12550211.png)
![Bicyclo[5.2.2]undeca-8,10-diene](/img/structure/B12550214.png)
![4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one](/img/structure/B12550231.png)

![Pyrazolo[1,5-a]pyridine, 7-(trimethylsilyl)-](/img/structure/B12550243.png)
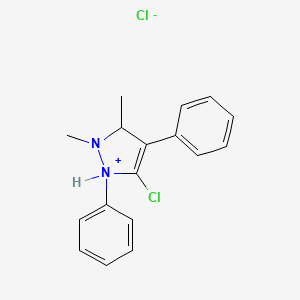
![3-Methyl-4-{[tri(propan-2-yl)silyl]oxy}but-2-enal](/img/structure/B12550259.png)
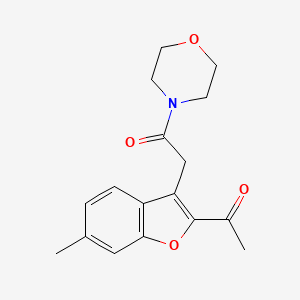
![N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide](/img/structure/B12550271.png)
